(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMI-489 is a chemical compound with the molecular formula C12H15ClN2 . It consists of 12 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . This compound has been studied for its binding affinity towards the nicotinic acetylcholine receptor alpha3-beta4, which is expressed in Xenopus oocytes .
Preparation Methods
The preparation of CMI-489 involves several synthetic routes. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 7-methyl-7-azabicyclo[2.2.1]heptane in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
CMI-489 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid.
Reduction: Reduction of CMI-489 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Scientific Research Applications
CMI-489 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: CMI-489 is employed in the study of nicotinic acetylcholine receptors, which play a crucial role in neurotransmission.
Medicine: The compound is investigated for its potential therapeutic effects on neurological disorders due to its interaction with nicotinic receptors.
Industry: CMI-489 is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of CMI-489 involves its binding to the nicotinic acetylcholine receptor alpha3-beta4. This binding modulates the receptor’s activity, leading to changes in ion flow across the cell membrane. The molecular targets include the receptor’s subunits, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
CMI-489 can be compared with other compounds that interact with nicotinic acetylcholine receptors, such as epibatidine and varenicline. Unlike these compounds, CMI-489 has a unique structure that allows for selective binding to specific receptor subtypes, making it a valuable tool in receptor studies. Similar compounds include:
Epibatidine: Known for its high affinity for nicotinic receptors but with significant toxicity.
Varenicline: Used as a smoking cessation aid due to its partial agonist activity at nicotinic receptors
CMI-489 stands out due to its selective binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15ClN2/c1-15-9-3-4-11(15)10(6-9)8-2-5-12(13)14-7-8/h2,5,7,9-11H,3-4,6H2,1H3 |
InChI Key |
HLNPMOXPJPCMLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.